molecular formula C13H22N2 B1386169 4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine CAS No. 1097785-71-1

4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine

Cat. No.: B1386169
CAS No.: 1097785-71-1
M. Wt: 206.33 g/mol
InChI Key: WHUSIQYLTDOMLT-UHFFFAOYSA-N
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Description

4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine: is an organic compound with the molecular formula C13H22N2 It is a derivative of 1,2-benzenediamine, where the amino groups are substituted with methyl and dipropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methyl-1,2-benzenediamine.

    Alkylation: The amino groups are alkylated using propyl halides (such as propyl bromide) in the presence of a base (e.g., sodium hydroxide) to introduce the dipropyl groups.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality control.

    Purification: Employing purification techniques such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides); reactions are conducted in the presence of a base or catalyst.

Major Products Formed:

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Substituted benzenediamine derivatives with different functional groups.

Scientific Research Applications

Chemistry: 4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and materials.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the development of biochemical assays and probes.

Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It may also be employed as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways.

    Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

    1,2-Benzenediamine: The parent compound without the methyl and dipropyl substitutions.

    4-Methyl-1,2-benzenediamine: A similar compound with only a methyl group substitution.

    N~1~,N~1~-Dipropyl-1,2-benzenediamine: A compound with dipropyl substitutions but lacking the methyl group.

Uniqueness: 4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine is unique due to the presence of both methyl and dipropyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methyl-1-N,1-N-dipropylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-4-8-15(9-5-2)13-7-6-11(3)10-12(13)14/h6-7,10H,4-5,8-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUSIQYLTDOMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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